tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique combination of azetidine and triazole rings
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity . This suggests that the compound interacts with its targets by accelerating reaction rates, potentially leading to faster biochemical reactions.
Biochemical Pathways
It is known that the compound plays a role in the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac), a type of click chemistry . This could imply that the compound affects pathways involving copper (I) ions and azide-alkyne cycloaddition reactions.
Pharmacokinetics
Its water-soluble nature suggests that it may have good bioavailability, as water-soluble compounds are generally well-absorbed in the body.
Result of Action
It is known that the compound suppresses cell cytotoxicity , suggesting that it may have a protective effect on cells.
Action Environment
Given that the compound is water-soluble , it can be inferred that its action and stability may be influenced by the hydration level of the environment.
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the derivative and the biochemical context in which it is present .
Cellular Effects
Other triazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other triazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other triazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Other triazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other triazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .
Transport and Distribution
Other triazole derivatives have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .
Subcellular Localization
Other triazole derivatives have been studied for their subcellular localization and effects on activity or function, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
The synthesis of tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the triazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Cycloaddition: The triazole ring can undergo cycloaddition reactions, particularly in the presence of copper catalysts.
Scientific Research Applications
Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate include other azetidine and triazole derivatives. For example:
Tert-butyl 3-(methylamino)azetidine-1-carboxylate: This compound has a similar azetidine ring but with a different substituent on the nitrogen atom.
1-(tert-butyl)-1H-1,2,3-triazole: This compound features the triazole ring but lacks the azetidine moiety. The uniqueness of this compound lies in its combination of both azetidine and triazole rings, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-4-6(5-15)7-12-8(11)14-13-7/h6H,4-5H2,1-3H3,(H3,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNHIVYLRYTAFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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